4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFNTIBFADUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407009 | |
| Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-54-5 | |
| Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper Bromide-Mediated Bromination of 4-Acetyl-N,N-dimethylbenzenesulfonamide
The most well-documented method involves direct bromination of the acetyl group in 4-acetyl-N,N-dimethylbenzenesulfonamide using copper(II) bromide (CuBr₂).
Reaction Conditions
-
Starting Material : 4-Acetyl-N,N-dimethylbenzenesulfonamide (0.96 g, 4.1 mmol).
-
Reagent : Copper(II) bromide (1.57 g, 7.0 mmol).
-
Solvent : Ethyl acetate (30 mL).
-
Temperature : Room temperature (25°C).
-
Duration : 12 hours under continuous stirring.
Procedure
-
The starting material and CuBr₂ are combined in ethyl acetate.
-
The mixture is stirred until the starting material dissolves completely.
-
Reaction progress is monitored via thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered to remove excess CuBr₂, and the solvent is evaporated under reduced pressure.
-
The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 7:3) to yield 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a white crystalline solid (yield: 85%).
Key Advantages
Alternative Halogenation Using Elemental Bromine
A second approach adapts bromination strategies from analogous acetophenone derivatives, employing elemental bromine (Br₂) in acidic media.
Reaction Conditions
-
Starting Material : 4-Acetyl-N,N-dimethylbenzenesulfonamide (1.0 g, 4.3 mmol).
-
Reagent : Bromine (0.22 mL, 4.3 mmol) in acetic acid (5 mL).
-
Catalyst : None required.
-
Temperature : 70°C.
-
Duration : 2 hours.
Procedure
-
Bromine is added dropwise to a solution of the starting material in acetic acid.
-
The reaction is heated to 70°C with stirring.
-
After 2 hours, the mixture is cooled and poured into ice water.
-
The precipitate is filtered and washed with sodium bicarbonate solution to neutralize residual acid.
-
Recrystallization from ethanol/water (1:1) affords the product in 72% yield.
Limitations
-
Side Reactions : Excess bromine may lead to di-bromination or oxidation of the sulfonamide group.
-
Safety Concerns : Handling liquid bromine requires stringent safety measures due to its toxicity and corrosiveness.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
Mechanistic Insights
Bromination via Copper Bromide
The reaction proceeds through a radical mechanism initiated by CuBr₂, which abstracts a hydrogen atom from the acetyl group’s methyl carbon. This generates an acetyl radical, which reacts with Br⁻ to form the bromoacetyl product. The sulfonamide group remains inert due to its electron-withdrawing nature.
Electrophilic Bromination with Br₂
In acidic media, bromine generates Br⁺ ions that act as electrophiles. The acetyl group’s ketone oxygen coordinates with Br⁺, facilitating substitution at the α-carbon. Competing pathways, such as aromatic ring bromination, are suppressed by the sulfonamide’s deactivating effect.
Optimization Strategies
Solvent Selection
Stoichiometry
-
CuBr₂ Method : A 1.7:1 molar ratio of CuBr₂ to starting material ensures complete conversion.
-
Br₂ Method : Stoichiometric bromine (1:1) minimizes di-bromination.
Challenges and Mitigation
Impurity Formation
Chemical Reactions Analysis
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromoacetyl group.
Condensation reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of compounds with specific biological activities. For instance, it can be used to synthesize sulfonamide derivatives that exhibit antimicrobial properties .
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The bromine atom in the structure enhances the electrophilicity of the carbonyl group, facilitating reactions that yield biologically active compounds .
Biochemical Applications
Inhibition of Enzyme Activity
Research has demonstrated that this compound can act as an enzyme inhibitor. For example, it has been shown to inhibit the activity of certain proteases, which are critical for various cellular processes. This inhibition can be leveraged to study enzyme mechanisms and develop therapeutic agents targeting specific diseases .
Proteomics Research
The compound is also utilized in proteomics for its ability to modify proteins selectively. By attaching to specific amino acid residues, it can alter protein function and stability, providing insights into protein interactions and cellular signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide involves the formation of covalent bonds with target molecules. The bromoacetyl group acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of enzymes such as monoamine oxidase by blocking their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physicochemical properties, and biological activities of sulfonamide derivatives are highly dependent on their substituents. Below is a detailed comparison of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide with analogous compounds.
Physicochemical Properties
Key Observations:
- Bromoacetyl derivatives are typically lipophilic, limiting aqueous solubility but enhancing membrane permeability.
- Fluorinated analogs exhibit similar pKa values due to comparable electron-withdrawing effects .
Biological Activity
4-(2-Bromoacetyl)-N,N-dimethylbenzenesulfonamide, also known by its CAS number 89102-54-5, is a sulfonamide derivative that exhibits noteworthy biological activities. This compound is characterized by the presence of a bromoacetyl group attached to a dimethylbenzenesulfonamide structure. Its potential applications span across medicinal chemistry, particularly in the development of pharmaceutical agents.
Chemical Structure and Properties
The molecular formula for this compound is C10H12BrN0S3, with a molecular weight of approximately 292.18 g/mol. The chemical structure includes:
- A bromoacetyl group, which enhances reactivity.
- A dimethylbenzene moiety that contributes to its lipophilicity.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other sulfonamides.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- A549 (lung cancer)
The cytotoxic effects are attributed to its ability to induce apoptosis and inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Case Studies and Research Findings
- Inhibition of Tubulin Polymerization : A study demonstrated that this compound inhibits tubulin polymerization in HeLa cells, leading to cell cycle arrest at the G2/M phase. The IC50 value was reported at approximately 15 µM, indicating moderate potency against these cells .
- Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable efficacy to ampicillin against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interferes with dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Cellular Targeting : The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Sulfonamide derivative | Antimicrobial, Anticancer | ~15 |
| Sulfanilamide | Classic sulfonamide | Antimicrobial | ~25 |
| Dapsone | Sulfone derivative | Antimicrobial | ~30 |
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during bromoacetylation can lead to decomposition or side reactions (e.g., hydrolysis of the bromoacetyl group).
- Moisture Sensitivity : Anhydrous conditions are essential to prevent premature hydrolysis of reactive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path sampling can predict energy barriers and intermediate stability. For example:
- Transition State Analysis : Identify rate-limiting steps (e.g., bromoacetyl group activation) to optimize catalyst selection or solvent polarity.
- Machine Learning (ML) : Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, temperature) for higher yields.
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.8–3.1 ppm for N,N-dimethyl groups; a doublet near δ 7.5–8.0 ppm for aromatic protons adjacent to the sulfonamide.
- ¹³C NMR : A carbonyl carbon (C=O) signal at ~200 ppm and sulfonamide sulfur-linked carbons at ~45–50 ppm.
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 330–335 for C₁₀H₁₁BrN₂O₃S) .
Advanced: What challenges arise in X-ray crystallographic analysis of bromoacetyl-containing sulfonamides, and how are they mitigated?
Q. Methodological Answer :
- Crystal Growth Issues : Bromoacetyl groups can disrupt crystal packing due to their bulky, electron-dense nature. Slow evaporation from DMF/ethanol mixtures improves crystal quality.
- Disorder in Bromine Atoms : High thermal motion of bromine may require low-temperature data collection (e.g., 100 K) and refinement with anisotropic displacement parameters.
- Data Resolution : Use synchrotron radiation for small or weakly diffracting crystals to enhance resolution (e.g., 0.8 Å) .
Basic: What in vitro assays are typically used to evaluate the biological activity of this compound?
Q. Methodological Answer :
- Enzyme Inhibition Assays :
- Serine Protease Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in buffer systems (pH 7.4, 37°C).
- Kinase Profiling : Use ATP-coupled luminescence assays to screen against kinase panels.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
Advanced: How do molecular docking studies resolve contradictions in the inhibitory activity of this compound against different enzyme isoforms?
Q. Methodological Answer :
- Binding Mode Analysis : Docking simulations (e.g., AutoDock Vina) reveal steric clashes or hydrogen-bonding mismatches in isoforms with lower affinity.
- QSAR Modeling : Correlate inhibitory potency (pIC₅₀) with electronic descriptors (e.g., partial charges on the bromoacetyl group) to explain isoform selectivity.
- Dynamic Simulations : Molecular dynamics (MD) over 100 ns trajectories assess stability of enzyme-ligand complexes, identifying critical residues for mutagenesis validation .
Advanced: What strategies address unexpected byproducts during sulfonamide derivatization reactions involving bromoacetyl groups?
Q. Methodological Answer :
- Byproduct Identification : LC-MS or HRMS detects adducts (e.g., hydrolyzed acetyl or debrominated products).
- Reaction Optimization :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TMSCl before bromoacetylation.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) suppress side reactions in coupling steps.
- Case Study : In one study, unintended N-alkylation was minimized by reducing base strength (e.g., using K₂CO₃ instead of NaOH) .
Basic: What are the primary reactivity concerns of the bromoacetyl moiety in this compound under various experimental conditions?
Q. Methodological Answer :
- Nucleophilic Substitution : The bromine atom is highly susceptible to displacement by thiols (e.g., cysteine residues) or amines, necessitating inert atmospheres for storage.
- Hydrolysis : Aqueous conditions convert bromoacetyl to hydroxyacetyl derivatives; use anhydrous solvents (e.g., dry DMF) during synthesis.
- Light Sensitivity : UV exposure accelerates decomposition; store in amber vials at –20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
